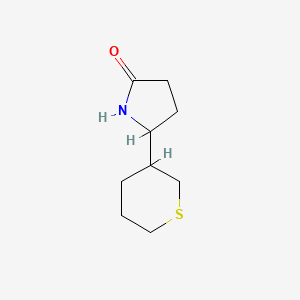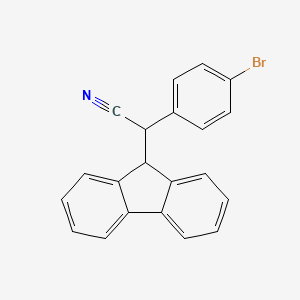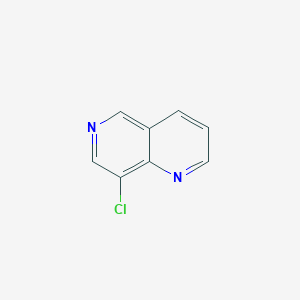![molecular formula C24H29NO B13125526 1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one CAS No. 140679-53-4](/img/structure/B13125526.png)
1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one is a complex organic compound characterized by its unique structure, which includes a diphenylamino group attached to a bicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and organic electronics
Mechanism of Action
The mechanism by which 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s diphenylamino group plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1,1’-Bi(cyclohexane)-1,1’-diol: This compound shares a similar bicyclohexane core but differs in functional groups, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one stands out due to its diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
140679-53-4 |
|---|---|
Molecular Formula |
C24H29NO |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[1-(N-phenylanilino)cyclohexyl]cyclohexan-1-one |
InChI |
InChI=1S/C24H29NO/c26-23-17-9-8-16-22(23)24(18-10-3-11-19-24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,12-15,22H,3,8-11,16-19H2 |
InChI Key |
WHIFNVVOFUWZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCCC2=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


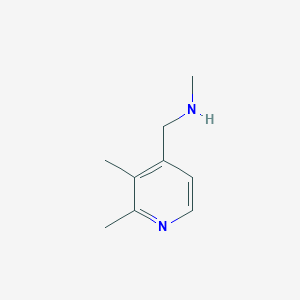
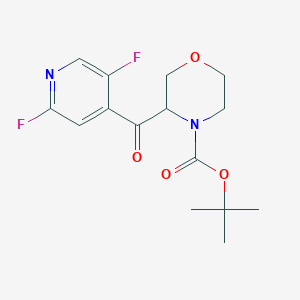
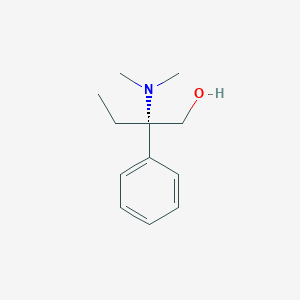
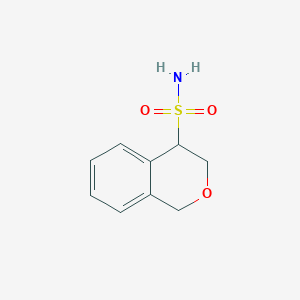
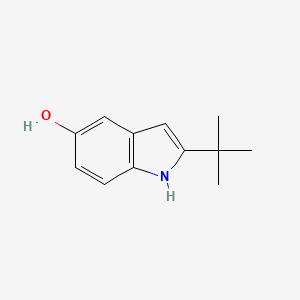
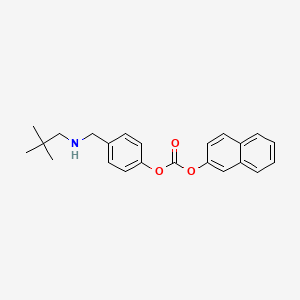
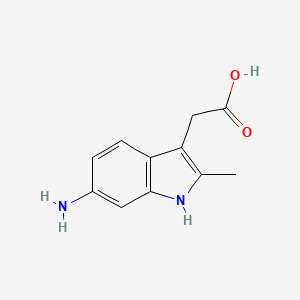
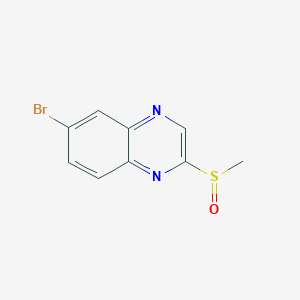
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)


